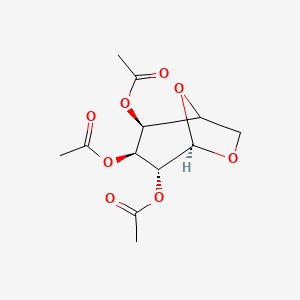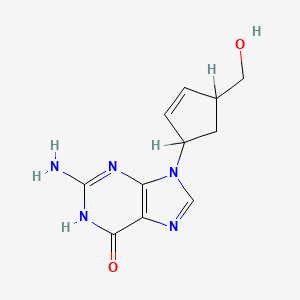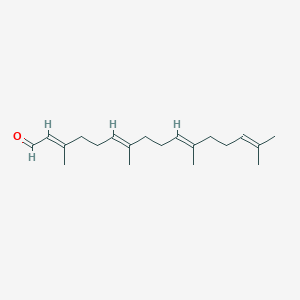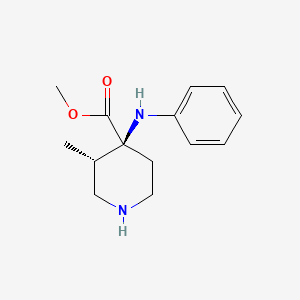
多虑平氮氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxylamine N-Oxide is a derivative of doxylamine, a first-generation antihistamine commonly used to treat symptoms of allergies, colds, and insomnia. Doxylamine N-Oxide is an oxidized form of doxylamine, where the nitrogen atom in the dimethylamino group is oxidized to form an N-oxide. This compound is of interest due to its potential pharmacological and chemical properties.
科学研究应用
Doxylamine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, doxylamine.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Doxylamine N-Oxide typically involves the oxidation of doxylamine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: In an industrial setting, the production of Doxylamine N-Oxide may involve large-scale oxidation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: Doxylamine N-Oxide can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: It can be reduced back to doxylamine using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Doxylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Doxylamine N-Oxide is related to its parent compound, doxylamine. Doxylamine acts as an antagonist of histamine H1 receptors, leading to its antihistamine effects. The N-oxide derivative may exhibit similar or modified activity, potentially affecting histamine receptors or other molecular targets. The exact pathways and molecular targets involved in the action of Doxylamine N-Oxide are subjects of ongoing research.
相似化合物的比较
Doxylamine: The parent compound, widely used as an antihistamine.
Pyrilamine N-Oxide: Another N-oxide derivative of an antihistamine.
Chlorpheniramine N-Oxide: Similar structure with an N-oxide group.
Uniqueness: Doxylamine N-Oxide is unique due to its specific structure and the presence of the N-oxide group, which can influence its chemical and pharmacological properties. Compared to its parent compound, doxylamine, the N-oxide derivative may have different solubility, stability, and reactivity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
97143-65-2 |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide |
InChI |
InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3 |
InChI 键 |
SSGKPGKMFJONCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-] |
同义词 |
N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; |
产品来源 |
United States |
Q1: What are the major metabolic pathways of doxylamine in primates?
A1: Research using rhesus monkeys [] identified four primary metabolic pathways for doxylamine:
Q2: How does the metabolism of doxylamine differ between rats and primates?
A2: While both species exhibit N-oxidation, N-demethylation, and side-chain cleavage, a key difference lies in the presence of ring-hydroxylated metabolites in rats [], which were not identified in rhesus monkeys []. This highlights potential species-specific variations in doxylamine metabolism.
Q3: What analytical techniques are most commonly used to identify and characterize doxylamine and its metabolites?
A3: A combination of techniques is employed, with a strong emphasis on mass spectrometry (MS) approaches. Key methods include:
- Chemical ionization mass spectrometry: Utilized with methane or ammonia as reagent gases for the identification of doxylamine and its metabolites [].
- Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): Provide structural information and fragmentation patterns for doxylamine, doxylamine N-oxide, and other metabolites [].
- High-performance liquid chromatography (HPLC): Used in conjunction with MS for the separation and identification of doxylamine and its metabolites in biological samples [, ].
- Chemical derivatization techniques: Employed to modify doxylamine and its metabolites to facilitate their detection and identification by MS [, ].
Q4: Does doxylamine get incorporated into human hair, and if so, can cosmetic treatments affect its detection?
A4: Research has shown that both doxylamine and its metabolite, doxylamine N-oxide, are incorporated into human hair []. Interestingly, the application of a permanent oxidative hair dye was found to increase the concentration of doxylamine N-oxide detected in hair, while decreasing the concentration of doxylamine itself []. This finding highlights the potential impact of cosmetic treatments on drug analysis in hair samples.
Q5: What is the role of in vitro models in studying doxylamine metabolism?
A5: In vitro models, such as isolated rat hepatocytes [], provide valuable tools for investigating the metabolic pathways of doxylamine. Incubation of doxylamine with rat hepatocytes generated several metabolites observed in vivo, confirming the role of hepatic metabolism in the drug's elimination []. Furthermore, studies using human and rat intestinal microflora demonstrated that anaerobic bacteria were unable to degrade doxylamine [], suggesting a limited role for gut bacteria in its metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
